An In-depth Technical Guide to (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine: Physicochemical Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine: Physicochemical Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of the novel heterocyclic compound, (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine. The information is curated for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of new chemical entities. This document outlines the predicted physicochemical properties, a detailed synthetic protocol, proposed characterization methods, and discusses the potential therapeutic applications of this molecule, grounding all claims in established chemical principles and data from analogous structures.
Introduction: The Significance of the Pyridinyl-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone structural motif in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. These derivatives are known to exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3][4] The stability of the triazole ring and its capacity to act as a hydrogen bond donor and acceptor make it a privileged scaffold in drug design.[5]
The incorporation of a pyridine ring, another critical pharmacophore, introduces a basic nitrogen atom that can be pivotal for target engagement, solubility, and pharmacokinetic profiles. The specific compound of interest, (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine (Molecular Formula: C8H9N5, Molecular Weight: 175.19 g/mol ), combines these two key heterocycles with a reactive aminomethyl group. This unique combination suggests significant potential for this molecule as a versatile building block for constructing more complex drug candidates or as a potential therapeutic agent in its own right. Given its novelty, this guide will leverage data from structurally related compounds to predict its properties and outline a robust strategy for its synthesis and characterization.
Predicted Physicochemical Properties
Direct experimental data for this specific molecule is not extensively available. Therefore, the following properties are predicted based on the known characteristics of its constituent functional groups: the 1,2,4-triazole ring, the pyridine ring, and the primary amine. These predictions are crucial for designing experimental protocols, including dissolution studies, formulation development, and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Predicted Value/Range | Rationale & Key Considerations |
| pKa | pKa1 ~ 2.0-3.0 (Triazole N-H) pKa2 ~ 4.5-5.5 (Pyridine N) pKa3 ~ 8.5-9.5 (Aminomethyl -NH3+) | The 1,2,4-triazole ring is weakly basic (protonated pKa ~2.19) and also weakly acidic.[6] The pyridine nitrogen is a well-characterized base. The primary aliphatic amine is expected to have a pKa in the typical range for such groups. These values are critical for understanding the ionization state of the molecule at physiological pH, which profoundly impacts solubility, membrane permeability, and receptor binding. |
| logP (Octanol/Water) | 0.5 - 1.5 | The calculated LogP (cLogP) is influenced by the lipophilic pyridine ring and the hydrophilic triazole and aminomethyl groups. This value suggests a moderate degree of lipophilicity, which is often a desirable trait for oral bioavailability.[7] |
| Aqueous Solubility | Moderately Soluble | Solubility will be highly pH-dependent. At acidic pH, protonation of the pyridine and aminomethyl nitrogens will lead to the formation of soluble salts. At neutral and basic pH, solubility is expected to be lower. The ability to form hydrogen bonds with water via the triazole and amine groups will contribute to its solubility.[5] |
| Hydrogen Bond Donors/Acceptors | Donors: 3 (2 from -NH2, 1 from triazole N-H) Acceptors: 4 (3 from triazole N, 1 from pyridine N) | The high count of hydrogen bond donors and acceptors suggests strong potential for interaction with biological targets and contributes to its predicted aqueous solubility. |
| Tautomerism | 1H and 4H tautomers | The 1,2,4-triazole ring can exist in different tautomeric states. Theoretical and analytical studies indicate that the 1H-tautomer is generally the more stable form.[5] This equilibrium can influence spectroscopic properties and biological activity. |
Proposed Synthetic Pathway and Experimental Protocol
The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-established area of heterocyclic chemistry. The proposed pathway for synthesizing (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine leverages the cyclization of a key intermediate derived from isonicotinic acid hydrazide.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target molecule.
Step-by-Step Experimental Protocol
This protocol is based on established methodologies for the synthesis of related pyridine-substituted aminotriazoles.[8][9]
Step 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione
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Isonicotinic Acid Hydrazide Formation: Reflux isonicotinic acid with an excess of hydrazine hydrate to form the corresponding hydrazide.
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Dithiocarbazate Salt Formation: Dissolve the isonicotinic acid hydrazide in absolute ethanol containing potassium hydroxide. Cool the mixture and add carbon disulfide dropwise while stirring. Continue stirring at room temperature for 12-16 hours to precipitate the potassium dithiocarbazinate salt.[9]
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Triazole Cyclization: Suspend the potassium dithiocarbazinate salt in water and add an excess of hydrazine hydrate. Reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of hydrogen sulfide evolution.[9] Upon cooling, the desired 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thione will precipitate. The solid is collected by filtration, washed with cold water, and recrystallized from ethanol.
Step 2: Conversion to the Target Aminomethyl Triazole (Hypothetical Route)
Causality: Converting the 3-thione and 4-amino groups into a 5-aminomethyl group requires a multi-step transformation. A plausible, though unvalidated, route would involve:
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Deamination and Desulfurization: The 4-amino group can be removed diazotization, and the 3-thione can be converted to a 3-H triazole using a desulfurizing agent like Raney Nickel. This would yield 3-(pyridin-4-yl)-1H-1,2,4-triazole.
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Functionalization at C5: The C5 position of the triazole ring can be functionalized. One approach involves lithiation at C5 followed by reaction with a suitable electrophile to introduce a precursor to the aminomethyl group, such as a nitrile or an amide.
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Reduction to Amine: The nitrile or amide group at the C5 position is then reduced using standard reducing agents (e.g., LiAlH4, H2/Pd-C) to yield the final product, (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine.
Self-Validation: Each step of the synthesis must be validated through rigorous characterization of the intermediates. TLC and LC-MS should be used to monitor reaction completion and purity. The structure of each intermediate and the final product must be unequivocally confirmed.
Proposed Analytical Characterization
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
| Technique | Expected Observations | Purpose |
| ¹H NMR | - Signals in the aromatic region (7-9 ppm) for the pyridine protons. - A broad singlet for the triazole N-H proton (>10 ppm).[5][10] - A singlet for the methylene (-CH2-) protons adjacent to the amine. - A broad singlet for the primary amine (-NH2) protons. | Confirms the proton framework and connectivity of the molecule. |
| ¹³C NMR | - Signals for the two distinct carbons of the triazole ring (~140-160 ppm).[11][12] - Signals for the carbons of the pyridine ring. - A signal for the methylene carbon. | Confirms the carbon skeleton of the molecule. |
| Mass Spectrometry (MS) | - A molecular ion peak [M+H]+ corresponding to the calculated molecular weight (176.09). | Confirms the molecular weight and elemental composition (via HRMS). |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the amine and triazole groups (~3100-3400 cm⁻¹). - C=N stretching vibrations for the heterocyclic rings (~1550-1650 cm⁻¹).[10] | Confirms the presence of key functional groups. |
| High-Performance Liquid Chromatography (HPLC) | - A single, sharp peak under various mobile phase conditions. | Determines the purity of the final compound. |
Potential Therapeutic Applications and Future Directions
The structural motifs within (3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)methanamine suggest several promising avenues for therapeutic investigation.
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Antimicrobial and Antifungal Agents: Many 1,2,4-triazole derivatives are potent inhibitors of microbial enzymes.[4][13] The title compound could be screened against a panel of pathogenic bacteria and fungi.
-
Anticancer Activity: The pyridine-triazole scaffold is present in compounds with demonstrated anticancer properties.[3] Initial screening could involve cytotoxicity assays against various cancer cell lines.
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Enzyme Inhibition: The heterocyclic nitrogens are excellent metal coordinators and can interact with metalloenzymes. The primary amine provides a handle for derivatization to target specific enzyme active sites. For example, molecular docking studies on similar compounds have suggested binding to key enzymes like dihydropteroate synthase (DHPS) or 14α-demethylase (CYP51).[11][13]
Hypothetical Mechanism of Action Pathway
The following diagram illustrates a hypothetical mechanism where the compound acts as an enzyme inhibitor, a common mode of action for this class of molecules.
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